molecular formula C7H6ClN3O B13061297 6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Cat. No.: B13061297
M. Wt: 183.59 g/mol
InChI Key: PVPSHOHSPGMOLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. Its unique structure, which includes a chlorine atom and a dihydropyrido ring, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one typically involves multicomponent reactions. One common method includes the reaction of appropriate starting materials under specific conditions to form the desired heterocyclic structure. For instance, the synthesis might involve the use of 2,6-dichloropyrazine as a starting material, which undergoes metalation/formylation followed by cyclization to form the pyrazinone ring .

Industrial Production Methods

Industrial production of this compound can be achieved through continuous manufacturing processes. These processes are designed to ensure safety and scalability. For example, a continuous stirred-tank reactor (CSTR) process can be used to handle the heterogeneity of the reaction mixture and address safety concerns associated with the accumulation of highly energetic intermediates .

Chemical Reactions Analysis

Types of Reactions

6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation might yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazinone compounds.

Scientific Research Applications

6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is unique due to its specific substitution pattern and the presence of a dihydropyrido ring. This structure imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

6-chloro-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one

InChI

InChI=1S/C7H6ClN3O/c8-5-2-1-4-7(11-5)9-3-6(12)10-4/h1-2H,3H2,(H,9,11)(H,10,12)

InChI Key

PVPSHOHSPGMOLI-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(N1)N=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.